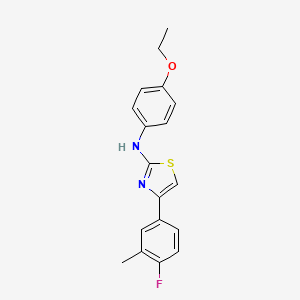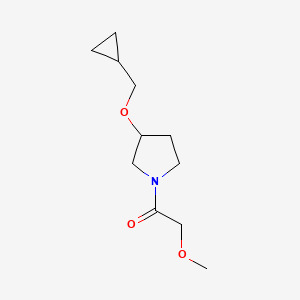
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone is a synthetic organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a methoxyethanone moiety
准备方法
The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of a suitable cyclopropylmethanol derivative with the pyrrolidine ring under specific conditions.
Addition of the Methoxyethanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel biologically active molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.
作用机制
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets involved depend on the specific biological context in which the compound is used.
相似化合物的比较
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Cyclopropylmethoxy Compounds: Compounds with the cyclopropylmethoxy group may exhibit similar chemical reactivity and biological properties.
Methoxyethanone Derivatives: These compounds share the methoxyethanone moiety and may have comparable chemical and biological characteristics.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.
属性
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHTVNXTKLILLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE](/img/structure/B2723169.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)
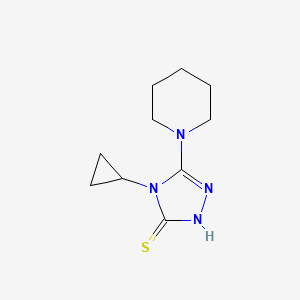
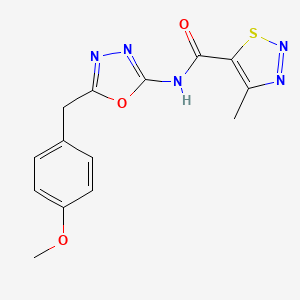
![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)
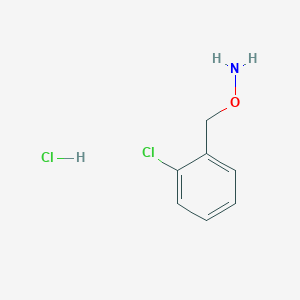
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)
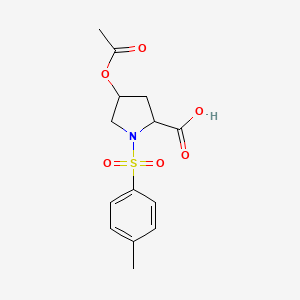
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2723179.png)
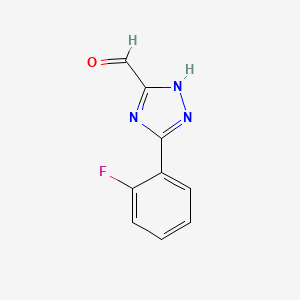
![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)
